molecular formula C15H23N3O4S B1669386 Cyclacillin CAS No. 3485-14-1

Cyclacillin

Katalognummer: B1669386
CAS-Nummer: 3485-14-1
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: HGBLNBBNRORJKI-WCABBAIRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Cyclacillin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Phosgen zum Schutz von Aminogruppen und zur Aktivierung von Carboxylgruppen sowie verschiedene Säuren zur Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Sinusitis

Cyclacillin has been evaluated for its effectiveness in treating acute sinus infections. A study involving 40 patients with bacterial sinus infections found that over 70% experienced symptom remission within six days, with a total remission rate exceeding 90% within ten days. The treatment was well-tolerated, with gastrointestinal disturbances being the most common side effect, which resolved with antacid use .

Comparative Efficacy Studies

A double-blind clinical trial compared this compound with ampicillin in over 2,500 patients suffering from various infections, including genitourinary and respiratory tract infections. The results indicated that this compound had comparable efficacy to ampicillin, with a slightly lower incidence of gastrointestinal side effects such as diarrhea and rash . Specifically, diarrhea occurred in 9.1% of children treated with this compound compared to 19.2% in those treated with ampicillin (P < 0.001) .

Pediatric Use

In pediatric populations, this compound has been particularly effective for treating otitis media. Children received a dosage of 50 to 100 mg/kg per day, resulting in high rates of clinical improvement and low incidence of adverse effects .

Safety Profile

The safety profile of this compound is generally favorable. In studies, only a small percentage of patients reported side effects, primarily gastrointestinal issues that were mild and transient. For instance, only 5.1% of patients experienced diarrhea compared to 12.5% in the ampicillin group . The incidence of rashes was also lower in the this compound group (1.7%) compared to ampicillin (3.1%) .

Summary of Clinical Findings

Study Population Dosage Efficacy Rate Side Effects
This compound in Acute Sinusitis40 patients500 mg every 6 hours>70% remission in 6 daysMild gastrointestinal disturbances
Double-Blind Study (this compound vs Ampicillin)2,581 patients500 mg every 6 hours (adults), 50-100 mg/kg/day (children)This compound: 70%, Ampicillin: 71%This compound: 9.1% diarrhea; Ampicillin: 19.2% diarrhea

Biologische Aktivität

Cyclacillin, a semisynthetic penicillin antibiotic, is noted for its improved resistance to beta-lactamases compared to traditional penicillins like ampicillin. This compound exhibits a range of biological activities that make it significant in the treatment of bacterial infections. This article delves into its mechanisms of action, pharmacokinetics, clinical efficacy, and comparative studies with other antibiotics.

This compound's bactericidal activity primarily arises from its ability to inhibit cell wall synthesis in bacteria. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the maintenance of the bacterial cell wall structure. The inhibition of PBPs leads to cell lysis and death of the bacteria. This compound shows affinity for several PBPs, including:

  • PBP 1A : Inhibitor in Streptococcus pneumoniae
  • PBP 2a : Inhibitor in Staphylococcus aureus
  • PBP 3 : Inhibitor in various Gram-positive and Gram-negative bacteria .

Pharmacokinetics

This compound has several pharmacokinetic properties that enhance its clinical utility:

  • Absorption : It is moderately absorbed when administered orally, with bioavailability significantly higher than that of ampicillin.
  • Protein Binding : Less than 25% protein binding allows for a greater proportion of the drug to remain active in circulation.
  • Half-Life : Although specific half-life data are not available, this compound is known for its effective serum concentration levels after administration .

Comparative Studies

Several clinical trials have assessed this compound's efficacy compared to amoxicillin and ampicillin:

  • Acute Bacterial Maxillary Sinusitis Study :
    • A double-blind study involving 80 patients treated with either this compound or amoxicillin showed a clinical cure rate of 91% for both drugs.
    • Among culture-positive patients, bacteriologic failure was noted in 9% of cases, with a slightly higher failure rate in the this compound group .
  • General Infections Study :
    • A large-scale double-blind study involving 2,581 patients found no significant difference in clinical response or bacterial eradication between this compound and ampicillin.
    • Adverse effects were reported to be approximately twice as frequent in patients treated with ampicillin compared to those receiving this compound .

Case Studies

A notable case study involved the treatment of patients with genitourinary tract infections using this compound. The study highlighted its comparable efficacy to ampicillin while demonstrating a significantly lower incidence of side effects such as diarrhea and rash .

Summary Table of Key Findings

FeatureThis compoundAmoxicillinAmpicillin
Bioavailability ModerateHighModerate
Resistance More resistant to beta-lactamasesLess resistantLess resistant
Clinical Cure Rate 91% (sinusitis study)91% (sinusitis study)Variable
Adverse Effects Lower incidenceHigher incidenceHigher incidence

Q & A

Basic Research Questions

Q. What is the mechanism of action of cyclacillin, and how does it differ from other β-lactam antibiotics?

this compound is a semi-synthetic β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), specifically disrupting transpeptidation during peptidoglycan crosslinking . Unlike broader-spectrum β-lactams (e.g., ampicillin), this compound’s activity is more limited due to its susceptibility to β-lactamase hydrolysis, necessitating careful selection of bacterial strains in experimental designs . For basic research, validate its efficacy using β-lactamase-negative bacterial models or combine it with β-lactamase inhibitors to control for enzymatic degradation.

Q. How should researchers design in vitro experiments to assess this compound’s minimum inhibitory concentration (MIC)?

  • Experimental Design : Use broth microdilution or agar dilution methods per CLSI guidelines. Prepare serial dilutions of this compound (e.g., 0.5–128 µg/mL) in Mueller-Hinton broth.
  • Controls : Include a β-lactamase-positive strain (e.g., Staphylococcus aureus ATCC 29213) to confirm susceptibility to enzymatic degradation .
  • Data Interpretation : Compare MIC values with established β-lactams to contextualize potency. Account for solubility limitations by referencing this compound’s temperature-dependent solubility profile (e.g., 0.161 mol/L at 1°C vs. 0.059 mol/L at 60°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

Discrepancies in solubility data (e.g., this compound dihydrate: 0.037 mol/L at 1°C vs. 0.045 mol/L at 60°C ) may arise from variations in experimental conditions (temperature, solvent purity, hydration state).

  • Methodology : Replicate experiments using controlled conditions (e.g., USP-grade solvents, calibrated thermostatic baths).
  • Statistical Analysis : Apply ANOVA to assess inter-study variability and identify confounding variables.
  • Cross-Validation : Compare results with computational solubility models (e.g., Hansen solubility parameters) .

Q. What advanced strategies can mitigate this compound’s β-lactamase sensitivity in in vivo models?

  • Co-Administration : Pair this compound with β-lactamase inhibitors (e.g., clavulanic acid) in animal infection models.
  • Structural Modification : Synthesize this compound analogs with steric hindrance near the β-lactam ring to reduce enzymatic cleavage. Validate modifications using X-ray crystallography of PBP-ligand complexes .
  • Pharmacokinetic Optimization : Use HPLC-MS to monitor serum concentrations and adjust dosing regimens to maintain therapeutic levels despite enzymatic degradation .

Q. How can researchers integrate computational and experimental data to explore this compound’s structure-activity relationship (SAR)?

  • Molecular Dynamics (MD) : Simulate this compound’s binding affinity to PBPs using software like AutoDock Vina. Compare results with experimental MIC data.
  • In Vitro Validation**: Test synthetic analogs predicted by MD to have enhanced binding. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Data Synthesis : Map SAR trends using heatmaps or 3D pharmacophore models to guide future analog design .

Q. Methodological Challenges

Q. What are the best practices for analyzing this compound’s antimicrobial synergy with other antibiotics?

  • Checkerboard Assay : Test this compound in combination with antibiotics targeting different pathways (e.g., fluoroquinolones). Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5), indifference (0.5 < FICI ≤4), or antagonism (FICI >4).
  • Statistical Rigor : Use Bliss independence or Loewe additivity models to validate synergy claims .

Q. How should researchers address this compound’s instability in aqueous solutions during long-term storage?

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor potency via HPLC.
  • Formulation Adjustments : Lyophilize this compound with cryoprotectants (e.g., trehalose) or store in organic solvents (e.g., DMSO) to minimize hydrolysis .

Q. Theoretical and Applied Research Gaps

Q. What understudied pharmacological properties of this compound warrant further investigation?

  • Tissue Penetration : Use microdialysis probes in animal models to measure this compound’s penetration into biofilms or intracellular compartments.
  • Immunomodulatory Effects : Assess cytokine modulation in macrophages exposed to sub-inhibitory this compound concentrations via ELISA or RNA-seq .

Q. How can cross-disciplinary approaches enhance this compound’s therapeutic potential?

  • Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling : Integrate in vitro time-kill data with in vivo PK parameters to optimize dosing.
  • Microbiome Impact : Use 16S rRNA sequencing to evaluate this compound’s effects on gut microbiota diversity in preclinical models .

Eigenschaften

IUPAC Name

(2S,5R,6R)-6-[(1-aminocyclohexanecarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-14(2)9(12(20)21)18-10(19)8(11(18)23-14)17-13(22)15(16)6-4-3-5-7-15/h8-9,11H,3-7,16H2,1-2H3,(H,17,22)(H,20,21)/t8-,9+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBLNBBNRORJKI-WCABBAIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCCC3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022861
Record name Cyclacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.90e+00 g/L
Record name Cyclacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The bactericidal activity of cyclacillin results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cyclacillin is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases.
Record name Cyclacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

3485-14-1
Record name Cyclacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3485-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclacillin [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ciclacillin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ciclacillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.429
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72ZJ154X86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015135
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

182-183 °C
Record name Cyclacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.